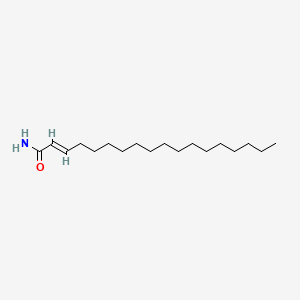

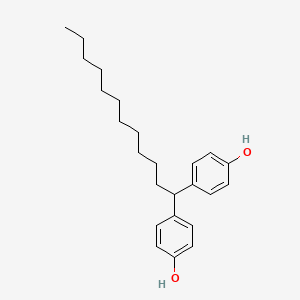

4,4'-Dodecylidenebisphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4,4’-Dodécylidènebisphénol est un composé chimique connu pour sa structure et ses propriétés uniques. Il s’agit d’un dérivé de bisphénol, caractérisé par la présence de deux groupes phénol reliés par un pont dodécylidène. Ce composé est utilisé dans diverses applications industrielles en raison de sa stabilité et de sa réactivité.

Méthodes De Préparation

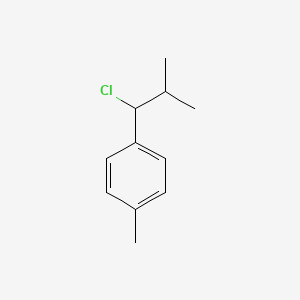

Voies de synthèse et conditions de réaction : La synthèse du 4,4’-Dodécylidènebisphénol implique généralement la réaction du phénol avec le chlorure de dodécylidène en milieu acide. La réaction est catalysée par un acide fort tel que l’acide chlorhydrique ou l’acide sulfurique. Le processus implique le chauffage des réactifs à une plage de températures de 60 à 80 °C et le maintien de la réaction pendant plusieurs heures pour assurer une conversion complète.

Méthodes de production industrielles : Dans les milieux industriels, la production du 4,4’-Dodécylidènebisphénol est réalisée dans de grands réacteurs avec un contrôle précis de la température et du pH. L’utilisation de réacteurs à écoulement continu permet une production efficace et un rendement élevé. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir un composé de haute pureté adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : Le 4,4’-Dodécylidènebisphénol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Les groupes phénol peuvent être oxydés en quinones à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Le composé peut être réduit pour former des hydroquinones à l’aide d’agents réducteurs comme le borohydrure de sodium.

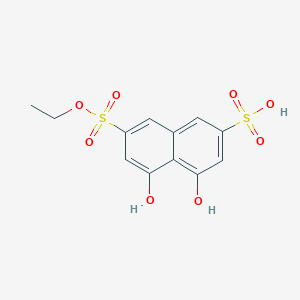

Substitution : Les groupes phénol peuvent subir des réactions de substitution aromatique électrophile, telles que la nitration, la sulfonation et l’halogénation.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nitration à l’aide d’un mélange d’acide nitrique et d’acide sulfurique.

Principaux produits formés :

Oxydation : Quinones.

Réduction : Hydroquinones.

Substitution : Dérivés nitro, sulfo ou halogénés du 4,4’-Dodécylidènebisphénol.

4. Applications de la recherche scientifique

Le 4,4’-Dodécylidènebisphénol a un large éventail d’applications dans la recherche scientifique :

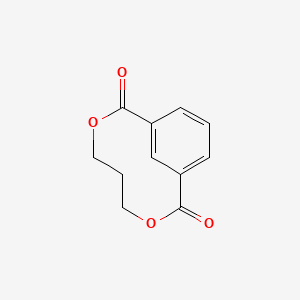

Chimie : Utilisé comme monomère dans la synthèse de polymères et de résines. Il est également utilisé dans la production de résines époxy et de polycarbonates.

Biologie : Investigated for its potential as an antimicrobial agent due to its phenolic structure.

Médecine : Explored for its antioxidant properties and potential use in drug formulations.

Industrie : Utilisé dans la fabrication d’ignifugeants, de plastifiants et de stabilisants pour les plastiques.

Applications De Recherche Scientifique

4,4’-Dodecylidenebisphenol has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and resins. It is also employed in the production of epoxy resins and polycarbonates.

Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

Medicine: Explored for its antioxidant properties and potential use in drug formulations.

Industry: Utilized in the manufacture of flame retardants, plasticizers, and stabilizers for plastics.

Mécanisme D'action

Le mécanisme d’action du 4,4’-Dodécylidènebisphénol implique son interaction avec diverses cibles moléculaires. Les groupes phénol peuvent former des liaisons hydrogène avec les protéines et les enzymes, affectant ainsi leur activité. Le composé peut également subir des réactions redox, influençant les voies de stress oxydatif cellulaire. Sa capacité à subir une substitution aromatique électrophile lui permet d’interagir avec les sites nucléophiles dans les molécules biologiques, ce qui peut entraîner des effets antimicrobiens.

Composés similaires :

Bisphénol A (BPA) : Un bisphénol bien connu utilisé dans la production de plastiques en polycarbonate et de résines époxy.

Bisphénol F (BPF) : Similaire au BPA mais avec un groupe de pontage différent, utilisé dans la fabrication de résines époxy.

Bisphénol S (BPS) : Un autre dérivé de bisphénol utilisé comme substitut du BPA dans diverses applications.

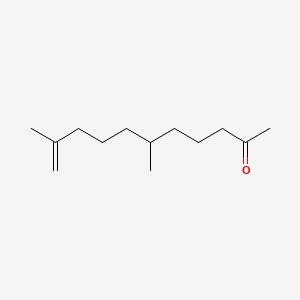

Unicité du 4,4’-Dodécylidènebisphénol : Le 4,4’-Dodécylidènebisphénol est unique en raison de son pont dodécylidène plus long, qui confère des propriétés physiques et chimiques différentes par rapport aux autres bisphénols. Ce pont plus long peut influencer la flexibilité et la stabilité thermique des polymères fabriqués à partir de ce composé, ce qui le rend adapté à des applications industrielles spécifiques où ces propriétés sont souhaitées.

Comparaison Avec Des Composés Similaires

Bisphenol A (BPA): A well-known bisphenol used in the production of polycarbonate plastics and epoxy resins.

Bisphenol F (BPF): Similar to BPA but with a different bridging group, used in the manufacture of epoxy resins.

Bisphenol S (BPS): Another bisphenol derivative used as a substitute for BPA in various applications.

Uniqueness of 4,4’-Dodecylidenebisphenol: 4,4’-Dodecylidenebisphenol is unique due to its longer dodecylidene bridge, which imparts different physical and chemical properties compared to other bisphenols. This longer bridge can influence the flexibility and thermal stability of polymers made from this compound, making it suitable for specific industrial applications where these properties are desired.

Propriétés

Numéro CAS |

74462-04-7 |

|---|---|

Formule moléculaire |

C24H34O2 |

Poids moléculaire |

354.5 g/mol |

Nom IUPAC |

4-[1-(4-hydroxyphenyl)dodecyl]phenol |

InChI |

InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-24(20-12-16-22(25)17-13-20)21-14-18-23(26)19-15-21/h12-19,24-26H,2-11H2,1H3 |

Clé InChI |

YMZDMPPYBDUSMI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.